molecular formula C20H25NO6 B1254025 3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione

3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione

Cat. No.: B1254025
M. Wt: 375.4 g/mol
InChI Key: KLMKJHCIYAUNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione is a natural product found in Acremonium with data available.

Scientific Research Applications

Synthesis of Derivatives and Structural Confirmation

The synthesis of novel derivatives, such as (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione, involves characterization through IR, 1H NMR, and HRMS. One of these derivatives' molecular structure was confirmed by X-ray crystal structure determination, highlighting the precision in molecular engineering and structural validation in scientific research (Lv et al., 2013).

Molecular Properties and Reactions

Oxidizing Function and Aromatic Nature

Novel derivatives like 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione have been synthesized and characterized for their aromatic nature and unique properties. These compounds are involved in reactions like autorecycling oxidation of certain amines and alcohols, showcasing their potential utility in various chemical processes (Mitsumoto & Nitta, 2004).

Advanced Material Applications

Organic Solar Cells

Research has led to the development of materials like bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptors, which are designed for efficient organic solar cells. These materials demonstrate high optical absorption coefficients, promising optoelectronic properties, and high electron mobility, contributing to the advancement of solar cell efficiency (Gupta et al., 2017).

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

3,10-dihydroxy-3-(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione

InChI

InChI=1S/C20H25NO6/c1-10-6-7-11-4-2-3-5-12(11)14(10)15(22)19(25)17-20(26)13(16(23)27-17)8-9-21(20)18(19)24/h6-7,10-14,17,25-26H,2-5,8-9H2,1H3

InChI Key

KLMKJHCIYAUNNL-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2CCCCC2C1C(=O)C3(C4C5(C(CCN5C3=O)C(=O)O4)O)O

Synonyms

UCS1025B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione
Reactant of Route 2
3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione
Reactant of Route 3
3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione
Reactant of Route 4
3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione
Reactant of Route 5
3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione
Reactant of Route 6
3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.